(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
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Overview
Description
(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate: is a chiral compound with potential applications in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with benzyl and ethyl groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Substitution Reactions: The benzyl and ethyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry is achieved.
Esterification: The carboxylate group is introduced through an esterification reaction, typically involving an alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy and safety in various pharmacological applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry. This stereochemistry can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNIEBHQGPUCV-GJZGRUSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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